1-(2-Chloropyridin-3-yl)ethanol
CAS No.: 131674-39-0
Cat. No.: VC21271607
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131674-39-0 |
---|---|
Molecular Formula | C7H8ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 1-(2-chloropyridin-3-yl)ethanol |
Standard InChI | InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 |
Standard InChI Key | FVMGQROBOUHKQO-UHFFFAOYSA-N |
SMILES | CC(C1=C(N=CC=C1)Cl)O |
Canonical SMILES | CC(C1=C(N=CC=C1)Cl)O |
Introduction
Chemical Identity and Physical Properties
1-(2-Chloropyridin-3-yl)ethanol is a chlorinated pyridine derivative with secondary alcohol functionality. This section details its essential physical and chemical characteristics.
Chemical Identity
The compound 1-(2-Chloropyridin-3-yl)ethanol is identified through several standardized chemical registries and nomenclature systems:
Property | Value |
---|---|
CAS Registry Number | 131674-39-0 |
Molecular Formula | C₇H₈ClNO |
MDL Number | MFCD16037360 |
IUPAC Name | 1-(2-Chloropyridin-3-yl)ethanol |
The compound consists of a 2-chloropyridine ring with an ethanol group attached at the 3-position .
Physical Properties
The physical characteristics of 1-(2-Chloropyridin-3-yl)ethanol are important for its handling, storage, and application in various research contexts:
Property | Value |
---|---|
Molecular Weight | 157.6 g/mol |
Appearance | Not specified in available data |
Physical State | Not specified in available data |
Storage Condition | 2-8°C |
Purity (Commercial) | 96% |
The compound requires refrigerated storage conditions between 2-8°C to maintain stability, which is typical for many reactive organic intermediates and building blocks .
Applications in Pharmaceutical Research
1-(2-Chloropyridin-3-yl)ethanol has significant applications in pharmaceutical research and development, serving as a versatile building block for various therapeutic compounds.
Role in Active Pharmaceutical Ingredient Synthesis
The compound serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), which are the biologically active components of medicinal products. Its structural features, particularly the chloropyridine scaffold, contribute to its utility in creating pharmaceutically relevant molecules .
Therapeutic Applications
Research indicates that 1-(2-Chloropyridin-3-yl)ethanol contributes to the synthesis of compounds with several potential therapeutic properties:
Potential Therapeutic Property | Application Field |
---|---|
Antimicrobial | Infectious disease treatment |
Antiviral | Viral infection therapies |
Anti-inflammatory | Inflammatory condition management |
The compound's contribution to these therapeutic areas stems from its incorporation into more complex molecular structures that interact with specific biological targets related to these conditions .
Applications in Agrochemical Research
Beyond pharmaceutical applications, 1-(2-Chloropyridin-3-yl)ethanol plays a significant role in agricultural chemistry and crop protection research.
Pesticide and Herbicide Development
The compound is utilized in agrochemical research for the creation of pesticides and herbicides. Its structural features contribute to the efficacy of final products designed for crop protection and agricultural pest management .
Role in Organic Synthesis
As a building block in organic chemistry, 1-(2-Chloropyridin-3-yl)ethanol facilitates the creation of diverse molecular architectures through various synthetic transformations.
Synthetic Versatility
The compound serves as an important intermediate in the study of chemical reactions and synthetic pathways. Its functional groups—particularly the secondary alcohol and the chlorinated pyridine ring—provide multiple sites for chemical modifications, enabling the construction of complex molecular frameworks .
Size (g) | Availability Timeframe | Price (USD) | Price (THB) |
---|---|---|---|
0.050 | 10-20 days | $48.93 | ฿940.00 |
0.250 | 10-20 days | $156.69 | ฿3,010.00 |
The relatively high price and limited availability in small quantities indicate its specialized nature as a research chemical rather than a bulk industrial commodity .
Research Significance and Future Directions
The ongoing interest in 1-(2-Chloropyridin-3-yl)ethanol reflects its importance in both current applications and potential future developments in chemistry and related fields.
Current Research Context
The compound's utility extends across several research domains, including medicinal chemistry, agrochemical development, and fundamental organic synthesis. Its versatility as a building block makes it valuable for researchers exploring new therapeutic agents, crop protection chemicals, and novel synthetic methodologies .
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